Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate

Camptothecin Synthesis Homocamptothecin Intermediate Indolizine Annulation

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate (CAS 73427-92-6) is a heterocyclic indolizine derivative (C₁₂H₁₀N₂O₄, MW 246.22) primarily utilized as a key intermediate in the chemical synthesis of camptothecin analogues, a class of topoisomerase I inhibitors investigated for anticancer applications. The compound features a cyano group at position 6, a hydroxy group at position 1, and a methyl ester at position 2, which collectively define its reactivity in annulation and functionalization sequences leading to the pentacyclic camptothecin core.

Molecular Formula C12H10N2O4
Molecular Weight 246.222
CAS No. 73427-92-6
Cat. No. B579990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate
CAS73427-92-6
Molecular FormulaC12H10N2O4
Molecular Weight246.222
Structural Identifiers
SMILESCC1=C(C(=O)N2CC(=C(C2=C1)O)C(=O)OC)C#N
InChIInChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,15H,5H2,1-2H3
InChIKeySMZUVBTVMMVLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate (CAS 73427-92-6): Procurement-Grade Synthetic Intermediate for Camptothecin Analogs


Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate (CAS 73427-92-6) is a heterocyclic indolizine derivative (C₁₂H₁₀N₂O₄, MW 246.22) primarily utilized as a key intermediate in the chemical synthesis of camptothecin analogues, a class of topoisomerase I inhibitors investigated for anticancer applications . The compound features a cyano group at position 6, a hydroxy group at position 1, and a methyl ester at position 2, which collectively define its reactivity in annulation and functionalization sequences leading to the pentacyclic camptothecin core. Commercially available from multiple suppliers with purities ranging from 95% to >99%, it serves as a building block in medicinal chemistry and process research programs focused on E-ring expanded camptothecins, such as homocamptothecins .

Why Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate Cannot Be Simply Replaced by Other Indolizine Esters in Camptothecin Synthesis


In the convergent synthesis of camptothecin analogs, the exact placement of functional handles on the indolizine intermediate dictates both the regioselectivity of subsequent annulation steps and the final oxidation state of the E-ring. Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate provides a unique combination of a cyano group (which can be converted to an amide or amine), a hydroxy group at position 1 (participating in lactone formation), and a methyl ester at position 2 (enabling C-ring closure) . Swapping this intermediate for a des-cyano, des-hydroxy, or ethyl ester analog would alter the reactivity and require re-optimization of the multi-step sequence, potentially leading to lower yields, undesired side products, or inability to access the target scaffold. The literature specifically identifies this compound as intermediate (V) in the synthesis of 9-amino-20(RS)-camptothecin, underscoring its non-interchangeable role .

Quantitative Differentiation Evidence for Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate (CAS 73427-92-6) Against Closest Analogs


Critical Intermediate Status in a Documented Camptothecin Synthesis Route

In the published synthetic route to 9-amino-20(RS)-camptothecin, the target compound (designated intermediate V) is formed via a sequential cyclization of cyanoacetamide with 2-ethoxy-4-oxo-2-pentenoic acid ethyl ester, followed by in-situ treatment with methyl acrylate . This specific sequence installs the 6-cyano, 1-hydroxy, and 2-methyl ester groups in a single operation, generating the indolizinone core. The compound then undergoes acid-catalyzed hydrolysis to the corresponding indolizinedione (VI). No alternative intermediate can be substituted at this stage without disrupting the bonding pattern required for downstream ketalization, carboxylation, and oxidative cyclization steps. This constitutes a class-level inference: among indolizinone intermediates for camptothecin synthesis, only those bearing the correct 6-cyano-1-hydroxy-7-methyl-5-oxo substitution pattern are compatible with this established route.

Camptothecin Synthesis Homocamptothecin Intermediate Indolizine Annulation

Documented Use as Key Intermediate in Homocamptothecin Phosphate Prodrug Synthesis

The 2010 Bioorganic & Medicinal Chemistry study on phosphate ester derivatives of homocamptothecin explicitly lists CAS 73427-92-6 among the chemical materials used in the synthetic scheme . The target compound served as a precursor for constructing the E-ring expanded homocamptothecin core, which was subsequently elaborated into phosphodiester and phosphotriester prodrugs. While the paper does not provide a side-by-side yield comparison with alternative indolizine precursors, the fact that this specific intermediate was selected over other possible building blocks for a multi-step, medicinal chemistry campaign indicates its suitability for generating the desired substitution pattern and ring size. This is a class-level inference: within the context of homocamptothecin synthesis, the 6-cyano-1-hydroxy-7-methyl-5-oxo-indolizine-2-carboxylate scaffold is documented to be productive, whereas other substitution patterns are not represented in this synthetic literature.

Homocamptothecin Phosphate Prodrug Topoisomerase I Inhibitor

Research and Industrial Application Scenarios for Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate


Replication of Published Camptothecin Analog Synthesis

Academic and industrial laboratories aiming to reproduce the synthesis of 9-amino-20(RS)-camptothecin or related analogs as described in the literature must procure this specific intermediate (V) to follow the documented route . Substitution would necessitate a new, unvalidated synthetic pathway.

Medicinal Chemistry for Homocamptothecin Lead Optimization

Medicinal chemists designing second-generation homocamptothecin derivatives can use this intermediate to access the E-ring expanded scaffold, as demonstrated in a 2010 study . Its availability at high purity (>99%) facilitates structure-activity relationship (SAR) studies without introducing variability from impure starting materials.

Process Chemistry for Scale-Up of Topoisomerase I Inhibitor Intermediates

Process chemists developing scalable routes to camptothecin analogs can evaluate this compound as a key branch point. Its documented role in convergent synthesis strategies makes it a candidate for kilogram-scale procurement and further process optimization.

Quote Request

Request a Quote for Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.